2-(Azetidin-3-yl)-6-isopropyl-1,2,6-thiadiazinane 1,1-dioxide
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Overview
Description
“4-Azetidin-3-yl-thiomorpholine-1,1-dioxide” is a heterocyclic compound . It’s a unique chemical provided for early discovery researchers . The empirical formula is C7H14N2O2S and the molecular weight is 263.19 .
Molecular Structure Analysis
The SMILES string representation of the molecule isCl.Cl.O=S1(=O)CCN(CC1)C2CNC2
. This provides a way to represent the structure of the organic compound using short ASCII strings.
Scientific Research Applications
Synthesis and Biological Activities
- Researchers have developed various compounds structurally related to 2-(Azetidin-3-yl)-6-isopropyl-1,2,6-thiadiazinane 1,1-dioxide, focusing on their potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds have shown varying degrees of biological activities, indicating their potential in medicinal chemistry (Bhati & Kumar, 2008).
Chemical Synthesis Techniques
- The synthesis of related compounds, including N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides, has been achieved from primary amines, demonstrating the versatility and potential of these compounds in various chemical reactions (Johnson, Jewell, & Romero Donna Lee, 2003).
Antimicrobial Properties
- Several compounds, including 1,2,6-thiadiazinane 1,1-dioxides, have been synthesized and evaluated for their antimicrobial activity. These studies provide valuable insights into the potential use of these compounds in combating various bacterial and fungal infections (Patel & Desai, 2005).
Novel Compound Synthesis and Characterization
- Innovative approaches to synthesizing novel azetidin-2-one compounds, including those structurally related to this compound, have been explored. These studies highlight the compound's potential in various applications, including their biological activities against different bacterial strains (Saeed, Al-Jadaan, & Basil A. Abbas, 2020).
Therapeutic Applications
- Research into compounds similar to this compound, such as Verubecestat, has shown their potential application in treating diseases like Alzheimer's. These compounds have been evaluated in clinical trials, indicating their significance in therapeutic interventions (Scott et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(azetidin-3-yl)-6-propan-2-yl-1,2,6-thiadiazinane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c1-8(2)11-4-3-5-12(15(11,13)14)9-6-10-7-9/h8-10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIYINMMWADFRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(S1(=O)=O)C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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